3-Methyl-isochromen-1-one

Description

Overview of Isochromen-1-one Chemical Class and its Significance in Organic Chemistry

The isochromen-1-one, also known as 1H-2-benzopyran-1-one or isocoumarin (B1212949), represents a significant class of heterocyclic compounds. mdpi.comtubitak.gov.tr These compounds are structural isomers of coumarins, differing in the orientation of the lactone ring. mdpi.com The isocoumarin framework is a core structural component in a variety of natural products and synthetically developed molecules. enamine.net

The significance of isochromen-1-ones in organic chemistry is multifaceted. They are recognized as important intermediates in the synthesis of a wide range of carbo- and heterocyclic compounds, including isoquinolines and isochromenes. mdpi.com The versatility of the isocoumarin scaffold has led to its exploration in diverse fields such as drug discovery, medicinal chemistry, and organic synthesis. mdpi.comresearchgate.net

Many derivatives of isochromen-1-one exhibit a broad spectrum of biological activities. These include antimicrobial, cytotoxic, anti-inflammatory, antiallergic, immunomodulatory, and antimalarial properties. mdpi.comresearchgate.netajrconline.org For instance, some isocoumarin derivatives have been investigated for their potential as antioxidant and antiplatelet agents. nih.govbenthamscience.com Their value also extends to being synthetic intermediates for creating new heterocyclic systems with potential synergistic bioactivities. iucr.org The development of novel synthetic methodologies for isochromen-1-ones remains an active area of research, highlighting their continued importance in the field. researchgate.netthieme-connect.com

Historical Perspective on the Research and Discovery of Isochromen-1-ones and Derivatives

The history of isochromen-1-ones is intrinsically linked to the study of natural products. While the parent, unsubstituted isocoumarin has not been found to occur naturally, a vast number of its substituted derivatives have been isolated from a wide array of natural sources. tubitak.gov.tr These compounds are produced by various organisms, including plants, fungi, bacteria, insects, marine organisms, and liverworts. mdpi.com

The initial discovery and research into isocoumarins were often a result of investigations into the chemical constituents of these organisms. For example, the coumarins, isomers of isocoumarins, were first extracted from the tonka tree (Coumarouna odorata). tubitak.gov.tr This paved the way for the identification and characterization of the isomeric isocoumarins from other natural sources.

Endophytic fungi, in particular, have been a rich source of structurally diverse and bioactive isocoumarin derivatives. mdpi.com Research from 2000 to 2019, for instance, has extensively documented the isolation, structural characterization, and biosynthesis of numerous isocoumarins from these fungi. mdpi.com The ongoing search for new metabolites for the pharmaceutical and agrochemical industries continues to drive research into naturally occurring isochromen-1-ones. mdpi.com Synthetic approaches to these heterocyclic compounds have been developed in parallel, often because the recyclization of the isochromen-1-one system is a key strategy for synthesizing other important heterocycles like isoquinolin-1-ones. enamine.net

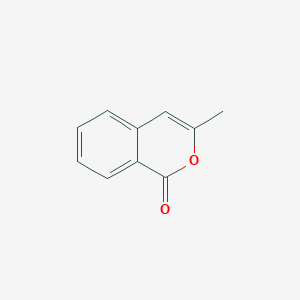

Structural Characteristics and Naming Conventions for 3-Methyl-isochromen-1-one

Structural Characteristics:

3-Methyl-isochromen-1-one possesses a bicyclic structure, which consists of a benzene (B151609) ring fused to a pyran-1-one ring. The core of this molecule is the 1H-isochromen-1-one moiety, which is planar. iucr.org A methyl group is substituted at the 3-position of the heterocyclic ring. The presence and position of this substituent are crucial for its chemical properties and reactivity.

The key structural features include the lactone functional group within the pyran-1-one ring and the aromatic benzene ring. These features influence the molecule's spectroscopic properties and its potential for various chemical transformations.

Naming Conventions:

The systematic IUPAC name for this compound is 3-methyl-1H-isochromen-1-one . nih.gov However, in scientific literature, it is also commonly referred to as 3-methylisochromen-1-one or simply 3-methylisocoumarin. nih.gov The nomenclature specifies the location of the methyl group at the third carbon atom of the isochromen-1-one scaffold.

Below is a table summarizing some of the key chemical and physical properties of 3-Methyl-isochromen-1-one.

| Property | Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 3-methyl-1H-isochromen-1-one |

| CAS Number | 6530-30-9 |

| Appearance | White solid |

| Melting Point | 72-74 °C |

Data sourced from PubChem and other chemical databases. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methylisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBBIYFOJMAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983935 | |

| Record name | 3-Methyl-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6530-30-9 | |

| Record name | 3-Methyl-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Methyl Isochromen 1 One and Its Analogs

Classical Synthetic Routes to the Isochromen-1-one Scaffoldresearchgate.net

The foundational methods for constructing the isochromen-1-one core, also known as isocoumarin (B1212949), have traditionally relied on intramolecular cyclization reactions of specifically functionalized benzene (B151609) derivatives. These routes are characterized by their straightforward approach to ring formation.

Cyclization Reactions of Keto Acids and Alkynylbenzoic Acid Derivativesresearchgate.net

A prominent classical strategy involves the cyclization of keto acids. For instance, 3-substituted isocoumarins can be prepared from the reaction of homophthalic acid with various acid chlorides, leading to the formation of the isochromen-1-one skeleton. researchgate.netresearchgate.net This method is a direct and effective way to introduce substitution at the 3-position of the heterocyclic ring.

Another significant classical approach is the electrophilic cyclization of alkynylbenzoic acid derivatives. researchgate.net The intramolecular cyclization of o-(1-alkynyl)arenecarboxaldehydes, for example, can be initiated by electrophiles such as iodine (I₂), N-Iodosuccinimide (NIS), or bromine (Br₂) in the presence of a nucleophile like methanol (B129727). nih.gov This process proceeds under mild, room-temperature conditions to yield highly substituted isochromene derivatives, which can be precursors to isochromen-1-ones. nih.gov

Ring-Closure Approaches from Precursorsgoogle.com

Ring-closure strategies starting from precursors that already contain most of the required atoms for the final scaffold represent another cornerstone of classical synthesis. A notable example is the preparation of 3-isochromanone, a related dihydro-isochromen-1-one, from o-tolylacetic acid. The synthesis proceeds via a two-step process:

Halogenation : The methyl group of o-tolylacetic acid is halogenated. For industrial-scale synthesis, this can be achieved using sulfuryl chloride in the presence of a free radical initiator, which is more cost-effective than using N-bromosuccinimide. google.com

Intramolecular Cyclization : The resulting 2-halomethylphenylacetic acid intermediate undergoes ring closure upon treatment with a mild base, such as potassium bicarbonate, to yield the 3-isochromanone product. google.com

This approach highlights a reliable pathway to the isochromanone core through the formation of a key carbon-oxygen bond in the final ring-closing step. google.com

Modern Catalytic Approaches for 3-Methyl-isochromen-1-one Synthesis

Contemporary synthetic chemistry has introduced a variety of powerful catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of isochromen-1-ones. These approaches often utilize transition metals to facilitate novel bond formations.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis has become an indispensable tool for constructing the isochromen-1-one scaffold. rsc.org These methods often proceed through C-H activation, cycloisomerization, or hydrocarboxylation pathways.

Rhodium(III)-Catalyzed C-H Activation : An efficient synthesis of isocoumarins involves the Rh(III)-catalyzed C-H activation and annulation of enaminones with iodonium ylides. nih.gov This cascade reaction proceeds via C-H activation, migratory insertion of a rhodium-carbenoid, and subsequent acid-promoted intramolecular annulation to furnish the isocoumarin product in good yields. nih.gov

Gold(I)-Catalyzed Hydrocarboxylation : The isocroman-1-one scaffold can be accessed through an intramolecular gold(I)-catalyzed hydrocarboxylation. mdpi.com This reaction facilitates the cyclization of an alkyne-containing benzoic acid, demonstrating the utility of gold catalysis in forming the lactone ring. mdpi.com

Ruthenium-Catalyzed Cycloisomerization : Ruthenium catalysts can effectively promote the cycloisomerization of benzannulated bis-homopropargylic alcohols to regioselectively yield isochromenes, which are direct precursors to isochromen-1-ones. organic-chemistry.org

These catalytic systems provide versatile and efficient routes to the target structures under relatively mild conditions.

Interactive Data Table: Modern Catalytic Approaches

| Metal Catalyst | Example Catalyst System | Reaction Type | Precursors |

|---|---|---|---|

| Rhodium (Rh) | [Cp*RhCl₂]₂, AgSbF₆, HOAc | C-H Activation/Annulation | Enaminones, Iodonium ylides nih.gov |

| Gold (Au) | Gold(I) complex | Intramolecular Hydrocarboxylation | Alkyne-containing benzoic acids mdpi.com |

| Ruthenium (Ru) | Ruthenium complex | Cycloisomerization | Benzannulated homo- and bis-homopropargylic alcohols organic-chemistry.org |

One-Pot Synthetic Strategies

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. mdpi.comrsc.org For the synthesis of related isochromene structures, one-pot strategies have been developed that combine multiple transformations. For example, a sequential Passerini or Ugi condensation followed by an intramolecular Wittig reaction has been employed to produce 1H-isochromenes in good yields from a phosphonium salt, an acid, an amine, and an isocyanide. rsc.org Such multicomponent reactions represent a powerful strategy for the rapid assembly of complex heterocyclic scaffolds. researchgate.net

Asymmetric Synthesis Techniques for Chiral Isochromanones and Related Derivatives

The synthesis of enantiomerically pure compounds is a critical goal in modern organic chemistry, particularly for pharmaceutical applications. Asymmetric synthesis of isochromanone derivatives has been achieved through advanced catalytic methods. nih.govrsc.orgresearchgate.net

A highly efficient approach involves a bimetallic relay catalytic system to achieve an asymmetric cascade O–H insertion/aldol cyclization. nih.govresearchgate.net This reaction uses a combination of an achiral dirhodium salt and a chiral N,N′-dioxide-metal complex (e.g., with Fe(III) or Sc(III)). nih.govresearchgate.net The process starts with the reaction of ketoacids and α-diazoketones, generating a carboxylic oxonium ylide that undergoes an intramolecular aldol addition. The chiral Lewis acid catalyst is crucial for controlling the stereoselectivity of the final cyclization step, leading to optically active isochromanones with adjacent quaternary stereocenters in excellent yields and enantioselectivities. nih.govrsc.orgresearchgate.net

Interactive Data Table: Asymmetric Synthesis Techniques for Isochromanones

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Rh(II) / Chiral N,N′-dioxide-Fe(III) or Sc(III) complex | Asymmetric cascade O–H insertion/aldol cyclization | Bimetallic relay catalysis, creates vicinal quaternary stereocenters nih.govresearchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches in Isochromenone Production

The application of green chemistry principles to the synthesis of isochromen-1-ones, including 3-methyl-isochromen-1-one, aims to reduce the environmental impact of chemical processes. These principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in the sustainable production of isochromenones involve the use of alternative energy sources and environmentally benign reaction media.

One notable green approach involves organic transformations in near-critical water, which can be generated in heated stainless steel pressure reactors or through microwave irradiation. rsc.org This method provides a sustainable pathway for synthesizing isochromen-1-ones, also known as isocoumarins. rsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry. For instance, the reaction of homophthalic acid with various acid chlorides to produce 3-substituted isocoumarins can be performed under microwave irradiation (900 W for 4 minutes), resulting in significantly higher yields (e.g., 94% for 3-phenylisocoumarin) compared to conventional heating methods (80% yield). tandfonline.com This technique not only accelerates reaction rates but often leads to cleaner reactions with fewer byproducts.

The core tenets of green chemistry seek to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comuniroma1.it This involves considering the entire lifecycle of a chemical process, from starting materials to waste products. In the context of isochromenone synthesis, this translates to avoiding toxic reagents like thionyl chloride, which is traditionally used to prepare acid chlorides. tandfonline.com Alternative methods that bypass such hazardous intermediates are therefore highly desirable. Furthermore, the use of inexpensive and environmentally friendly catalysts, such as iron salts, aligns with green chemistry goals. nih.gov

Multicomponent reactions (MCRs) also represent an advanced tool for sustainable organic synthesis, as they can increase efficiency and reduce waste by combining multiple steps into a single operation. rsc.org The development of such protocols for isochromenone synthesis is an active area of research aimed at creating more atom-economical and environmentally friendly manufacturing processes.

Synthetic Strategies for Derivatization at the C-3 Position and Other Substituents

A variety of synthetic methodologies have been developed to introduce diverse substituents at the C-3 position of the isochromen-1-one scaffold, allowing for the creation of a wide range of analogs. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.

One common approach involves the reaction of homophthalic acid with acid chlorides or esters. While the use of acid chlorides can provide good yields, it often requires hazardous reagents like thionyl chloride for their preparation. tandfonline.com A greener alternative is the direct condensation of homophthalic acid with simpler ester derivatives. tandfonline.com This reaction can be facilitated by various acid additives and optimized under both conventional and microwave-assisted conditions to improve yields. tandfonline.com

Another powerful and novel metal-free strategy for synthesizing 3-substituted isochromenones is through a sequential O-acylation/intramolecular Wittig reaction. mdpi.com This method utilizes readily available (2-carboxybenzyl)-triphenylphosphonium bromide and various acyl chlorides in the presence of triethylamine (B128534). The reaction proceeds with high functional group tolerance and provides excellent yields (up to 90%) for a diverse range of isocoumarin derivatives. mdpi.com

Transition-metal-catalyzed reactions have also been employed, although some methods may have limitations in scope, being highly regioselective only for sterically hindered alkynes. tandfonline.com An alternative, highly regioselective method involves the iron(III)-mediated cyclization of 2-alkynylaryl esters. This approach is advantageous as it uses inexpensive and environmentally friendly iron salts, proceeds at room temperature, and occurs under an air atmosphere. nih.gov In the absence of a co-catalyst, this reaction yields isochromenones without a chalcogen moiety, selectively forming the six-membered ring product. nih.gov

The following table summarizes the synthesis of various 3-substituted isocoumarins via the reaction of homophthalic acid with different acid chlorides under microwave irradiation, illustrating the versatility of this substitution strategy. tandfonline.com

| Entry | R Group | Product | Yield (%) |

| 1 | Phenyl | 3-Phenylisocoumarin | 94 |

| 2 | 4-Chlorophenyl | 3-(4-Chlorophenyl)isocoumarin | 92 |

| 3 | 4-Methylphenyl | 3-(4-Methylphenyl)isocoumarin | 95 |

| 4 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)isocoumarin | 90 |

| 5 | 4-Nitrophenyl | 3-(4-Nitrophenyl)isocoumarin | 89 |

| 6 | Methyl | 3-Methylisocoumarin | 85 |

| 7 | Propyl | 3-Propylisocoumarin | 82 |

A selection of 3-substituted isochromen-1-ones synthesized via the metal-free O-acylation/Wittig reaction approach is presented below, demonstrating the method's high efficiency and tolerance for different substituents. mdpi.com

| Product Number | R Group | Yield (%) |

| 4b | p-tolyl | 84 |

| 4e | m-tolyl | 82 |

| 4j | o-tolyl | 79 |

| 4s | 7-chloro-3-(o-tolyl) | 75 |

Reaction Mechanisms of 3 Methyl Isochromen 1 One and Its Precursors

Mechanistic Investigations of Cyclization and Annulation Reactions

The formation of the isochromenone ring system is predominantly achieved through cyclization reactions, where a linear precursor molecule undergoes an intramolecular reaction to form the bicyclic structure. These reactions can be broadly categorized based on the nature of the initial bond-forming event.

Electrophilic Cyclization Pathways

Electrophilic cyclization is a powerful method for constructing the isocoumarin (B1212949) core, typically starting from a 2-alkynylbenzoate derivative. nih.gov This pathway is initiated by the activation of the alkyne's triple bond by an electrophile, making it susceptible to intramolecular attack by the carbonyl oxygen of the ester or carboxylic acid group.

A variety of electrophilic reagents can be used to trigger this cyclization, including iodine (I₂), iodine monochloride (ICl), N-Iodosuccinimide (NIS), and bromine (Br₂). nih.gov Gold catalysts are also effective, proceeding via what is termed a 6-exo-dig cyclization. nih.gov In a gold(I)-catalyzed tandem protocol, the reaction of an o-(alkynyl)-phenyl propargyl ether substrate is initiated by the gold catalyst coordinating to the alkyne. This is followed by an attack from an N-oxide, leading to the formation of a gold carbene intermediate, which then undergoes cyclization. nih.govencyclopedia.pub

Another example involves the use of Oxone in conjunction with a diselenide. This system promotes a 6-endo-dig electrophilic cyclization of 2-alkynylaryl esters. mdpi.com The proposed mechanism suggests the in-situ generation of an electrophilic selenium species which activates the alkyne for the subsequent intramolecular attack. mdpi.comrsc.org

A general mechanism for electrophilic cyclization is depicted below:

Activation: An electrophile (E⁺) coordinates with the alkyne, forming a reactive intermediate (e.g., a vinyl cation).

Nucleophilic Attack: The carbonyl oxygen of the ortho-ester or carboxylic acid group acts as an internal nucleophile, attacking the activated alkyne.

Rearomatization/Deprotonation: The resulting intermediate undergoes further steps, such as deprotonation or elimination, to yield the stable, aromatic isochromenone ring system.

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions are central to several synthetic routes for 3-Methyl-isochromen-1-one. These reactions involve an electron-rich nucleophile attacking an electron-deficient center in the precursor molecule. labster.commasterorganicchemistry.com

One prominent example is the intramolecular Wittig reaction . A novel, metal-free synthesis of 3-substituted isocoumarins utilizes a sequential O-acylation/Wittig reaction. The process begins with the conversion of (2-carboxybenzyl)-triphenylphosphonium bromide into a conjugate base using triethylamine (B128534). This base then undergoes O-acylation with an acyl chloride to form an anhydride (B1165640) intermediate. Subsequent deprotonation by another equivalent of base generates a phosphorus ylide, which then undergoes an intramolecular Wittig reaction with the anhydride's carbonyl group to form the isocoumarin ring. nih.gov The general mechanism involves the nucleophilic attack of the ylide on the carbonyl, forming an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide. nih.govorganic-chemistry.org

Another key reaction is the oxa-Michael addition . In a copper-catalyzed one-pot synthesis, the reaction is proposed to start with the oxa-Michael addition of a carboxylic acid to an allene (B1206475) intermediate, which is generated in situ from a Wittig reagent and acetyl chloride. rsc.orgrsc.org This nucleophilic addition of the carboxylate to the allene forms a vinyl ether intermediate, which is a crucial step leading to the final cyclization. rsc.orgrsc.org

Nucleophilic addition to a carbonyl group is a fundamental step in many organic reactions. libretexts.org In the context of isocoumarin synthesis, this can involve the attack of a nucleophile on an aldehyde or ketone, often leading to a tetrahedral alkoxide intermediate. libretexts.org In Sₙ1 type reactions, which proceed through a two-step mechanism, the rate-determining step is the formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile. labster.combyjus.com

Free Radical Reactions and Intermediates

While less common than ionic pathways, free radical mechanisms have also been proposed for the synthesis of isocoumarins. These reactions involve intermediates with unpaired electrons.

One study describes an Oxone/TBAB-promoted radical cyclization of 2-alkynylbenzoic acids. A plausible mechanism suggests that a bromo radical (Br•), potentially formed from tetrabutylammonium (B224687) bromide (TBAB), adds to the carbon-carbon triple bond. This generates a vinyl radical intermediate, which is then oxidized by Oxone to a vinyl cation. This cation subsequently undergoes annulation and deprotonation to yield the final isocoumarin product. mdpi.com Another proposed mechanism involves a simultaneous ionic and radical pathway, where reactive intermediates are generated from the reaction between a diorganyl dichalcogenide and potassium peroxymonosulfate (B1194676) (the active component of Oxone). semanticscholar.org

| Mechanism Type | Key Precursor Type | Typical Reagents/Catalysts | Key Intermediate(s) | Reference(s) |

|---|---|---|---|---|

| Electrophilic Cyclization | 2-Alkynylbenzoates | I₂, Au(I), Oxone/RSeSeR | Vinyl Cation, Gold Carbene | nih.govnih.govmdpi.com |

| Nucleophilic Addition (Wittig) | (2-Carboxybenzyl)phosphonium salts | Triethylamine, Acyl Chlorides | Phosphorus Ylide, Oxaphosphetane | nih.govorganic-chemistry.org |

| Nucleophilic Addition (Michael) | o-Halobenzoic acids, Wittig reagents | Copper salts (e.g., Cu(OAc)₂) | Allene, Vinyl Ether | rsc.orgrsc.org |

| Free Radical Cyclization | 2-Alkynylbenzoic acids | Oxone, TBAB | Vinyl Radical | mdpi.com |

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the precise mechanism of a reaction. Various techniques, including spectroscopic analysis and trapping experiments, have been employed to elucidate the transient species formed during the synthesis of isocoumarins.

In gold-catalyzed reactions , mechanistic studies have successfully isolated and characterized key intermediates. For example, in the domino cyclization of 2-(pyridin-2-ylethynyl)benzaldehyde, a chelated gold-vinyl complex was isolated and unambiguously characterized by X-ray analysis when methanol (B129727) was used as the nucleophile. acs.org The formation of gold carbene intermediates has also been proposed in gold-catalyzed tandem protocols. nih.govencyclopedia.pub

The Wittig reaction is well-established to proceed through a four-membered cyclic intermediate known as an oxaphosphetane . This intermediate is formed from the [2+2] cycloaddition of the phosphorus ylide to the carbonyl group and subsequently decomposes to give the final alkene product and triphenylphosphine oxide. organic-chemistry.org In some cases, a zwitterionic betaine (B1666868) intermediate may precede the oxaphosphetane. organic-chemistry.org

In nucleophilic addition reactions to carbonyls, a tetrahedral alkoxide intermediate is characteristically formed when the nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

Carbocations are another class of important intermediates, particularly in Sₙ1 reactions and certain electrophilic cyclizations. Their stability, which increases from primary to tertiary, often dictates the reaction pathway. byjus.comuoanbar.edu.iqasccollegekolhar.in Other proposed intermediates in various cyclization reactions include isobenzopyrylium intermediates chim.it and vinyl radicals . mdpi.com

Kinetic Studies and Rate-Determining Steps

For the synthesis of isocoumarins, the nature of the RDS can vary significantly depending on the specific reaction pathway.

In a gallium-catalyzed cyclization of methyl 2-(phenylethynyl)benzoate, computational studies suggested that the elimination step to form the metalated isocoumarin is the rate-determining step. osaka-u.ac.jp

Conversely, in a related oxyboration reaction to form borylated lactones, the initial cyclization step was found to have a higher energy barrier and was therefore identified as the rate-determining step. osaka-u.ac.jp

For Sₙ1 reactions, the formation of the carbocation intermediate is the slow, unimolecular rate-determining step. labster.combyjus.com

In a proposed mechanism for the reaction of NO₂ and CO, the rate was found to be second-order with respect to NO₂, indicating that the slow step involves two molecules of NO₂. wikipedia.org This highlights how the experimentally determined rate law can provide direct insight into the species involved in the RDS.

The kinetic isotope effect (KIE), where an atom is replaced by its isotope (e.g., hydrogen with deuterium), is a powerful tool for determining if a specific bond cleavage is involved in the rate-determining step. epfl.ch

Influence of Solvent Effects and Reaction Conditions on Mechanism

The reaction mechanism and outcome in the synthesis of 3-Methyl-isochromen-1-one are highly sensitive to the reaction conditions, including the choice of solvent, base, temperature, and reactants.

Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and yields.

In the intramolecular Wittig synthesis of isocoumarins, various solvents such as THF, CH₃CN, DCE, 1,4-dioxane, and toluene (B28343) were tested, with toluene at elevated temperatures providing the highest yields. nih.gov

For a Pd²⁺-catalyzed oxidative cyclization, DMA was found to be a suitable solvent, while acetonitrile (B52724) (a common solvent for allylphenol) was unsuitable and led to resinous products. sci-hub.se

Base and Other Additives: The choice of base is often critical.

In a copper-catalyzed synthesis of 3-methyl isocoumarins, a screen of bases including Cs₂CO₃, K₂CO₃, and K₃PO₄ showed that Cs₂CO₃ was optimal. rsc.org

For the intramolecular Wittig reaction, triethylamine (NEt₃) was employed effectively as the base. nih.gov

The presence of other additives can also alter the reaction course. For instance, in a Pd²⁺-catalyzed cyclization, the presence of water led to a mixture of products, including 3-methylisochromen-1-one and 3-ethylidenephthalide. sci-hub.se

Temperature: Temperature can affect both the reaction rate and the selectivity. In the Wittig synthesis mentioned above, increasing the temperature from 80 °C to 110 °C in toluene improved the product yield. nih.gov

Reactant Structure: The electronic and steric properties of substituents on the starting materials can have a profound impact.

In a copper-catalyzed reaction, it was observed that o-iodobenzoic acids generally gave higher yields than the corresponding o-bromobenzoic acids. rsc.org Furthermore, Wittig reagents based on alkyl ketones gave much higher yields than those based on aryl ketones, suggesting that the electron-withdrawing nature of the aryl ring reduces the nucleophilicity of a key intermediate. rsc.orgrsc.org

In an electrophilic cyclization, a wide range of nucleophiles including various alcohols and carbon-based nucleophiles were examined, showing that the nature of the nucleophile significantly affects the yield of the cyclized product. nih.gov

| Parameter | Reaction Type | Observation | Reference(s) |

|---|---|---|---|

| Solvent | Intramolecular Wittig | Toluene at 110 °C gave a higher yield (82%) compared to other solvents like THF or CH₃CN. | nih.gov |

| Base | Copper-catalyzed Tandem Reaction | Cs₂CO₃ was found to be the most effective base compared to K₂CO₃, K₃PO₄, and others. | rsc.org |

| Temperature | Intramolecular Wittig | Increasing temperature from 80 °C to 110 °C in toluene improved the yield. | nih.gov |

| Substituent Effects | Copper-catalyzed Tandem Reaction | Electron-withdrawing groups on the Wittig reagent reduced the reaction yield. | rsc.orgrsc.org |

| Additive | Palladium-catalyzed Cyclization | The presence of 5% water in the reaction mixture led to the formation of multiple products. | sci-hub.se |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 3 Methyl Isochromen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Methyl-isochromen-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-Methyl-isochromen-1-one displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The proton on the double bond within the heterocyclic ring is also expected in this region. The methyl group protons, being attached to a sp²-hybridized carbon, would likely resonate at a characteristic downfield chemical shift compared to a simple alkyl methyl group.

A hypothetical ¹H NMR data table based on known chemical shift ranges is presented below. Actual experimental values are required for definitive assignment.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| Vinylic-H | 6.0 - 6.5 | q | ~1.5 |

| Methyl-H | 2.0 - 2.5 | d | ~1.5 |

Note: This table is illustrative. Specific experimental data is needed for accurate values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Methyl-isochromen-1-one gives a distinct signal. The carbonyl carbon of the lactone is the most deshielded and appears furthest downfield (typically δ 160-170 ppm). The carbons of the aromatic ring and the double bond appear in the δ 100-150 ppm range. The methyl carbon is the most shielded and appears at the upfield end of the spectrum.

Below is an illustrative table of expected ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Lactone) | 160 - 170 |

| Aromatic/Vinylic Carbons | 100 - 150 |

| Methyl Carbon | 15 - 25 |

Note: This table is illustrative. Specific experimental data is needed for accurate values.

Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Methyl-isochromen-1-one, it would show correlations between adjacent aromatic protons and the long-range coupling between the vinylic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of a proton's signal to its attached carbon's signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 3-Methyl-isochromen-1-one (C₁₀H₈O₂), the molecular weight is approximately 160.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of 3-Methyl-isochromen-1-one would likely involve characteristic losses. A common fragmentation pathway for lactones is the loss of CO and CO₂, which would result in significant fragment ions. The stability of the aromatic ring would influence the fragmentation, leading to characteristic aromatic fragment ions.

A table of expected major fragments is provided below.

| m/z Value | Possible Fragment |

| 160 | [M]⁺˙ (Molecular Ion) |

| 132 | [M - CO]⁺˙ |

| 131 | [M - CHO]⁺ |

| 104 | [M - 2CO]⁺˙ |

| 77 | [C₆H₅]⁺ |

Note: This table represents plausible fragmentation patterns. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methyl-isochromen-1-one would exhibit characteristic absorption bands for its key functional groups.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching of the α,β-unsaturated lactone, typically appearing in the range of 1715-1740 cm⁻¹. Other significant absorptions would include C=C stretching from the aromatic ring and the double bond within the lactone ring (around 1600-1650 cm⁻¹), C-O stretching of the ester group (around 1000-1300 cm⁻¹), and C-H stretching from the aromatic and methyl groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Lactone) | 1715 - 1740 |

| C=C Stretch (Aromatic/Vinylic) | 1600 - 1650 |

| C-O Stretch | 1000 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment.

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

X-ray diffraction (XRD) on a single crystal of 3-Methyl-isochromen-1-one can provide the definitive three-dimensional structure of the molecule in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

A table summarizing the type of information obtained from XRD is presented below.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Intermolecular Interactions | Insights into crystal packing forces. |

Coupled Spectroscopic Techniques for In Situ and Operando Analysis of Reaction Pathways

The elucidation of reaction mechanisms, including the identification of transient intermediates and the determination of kinetic profiles, is crucial for optimizing the synthesis of complex molecules like 3-Methyl-isochromen-1-one. Traditional analytical methods, which rely on quenching the reaction and analyzing aliquots (ex situ), can fail to capture the true nature of reactive species. In contrast, in situ (in the reaction mixture) and operando (under true operating conditions) spectroscopy provide a real-time window into the chemical transformations as they occur. osti.govnih.gov Coupling multiple spectroscopic techniques offers a synergistic approach, where the limitations of one method are offset by the strengths of another, providing a more complete mechanistic picture. magritek.com

While the application of coupled operando techniques specifically to the synthesis of 3-Methyl-isochromen-1-one is not extensively detailed in peer-reviewed literature, the principles can be illustrated by examining methodologies used for analogous transformations, such as other lactonization reactions and complex organic syntheses. osti.govmagritek.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for such real-time monitoring. nih.govresearchgate.net

A hypothetical but powerful setup for monitoring the common synthesis of 3-Methyl-isochromen-1-one from 2-ethynylbenzoic acid and acetic anhydride (B1165640) would involve a coupled flow reactor system connected to both NMR and FTIR spectrometers. magritek.com This setup allows for the continuous monitoring of key species throughout the reaction.

Detailed Research Application: A Hypothetical Flow-Based NMR-FTIR Study

In a potential operando study, the reaction mixture could be continuously circulated through flow cells within both an NMR and an FTIR spectrometer. magritek.com This dual analysis would provide complementary data streams:

FTIR Spectroscopy: Would be highly sensitive to changes in functional groups. The disappearance of the alkyne C≡C stretch from the starting material (2-ethynylbenzoic acid) and the appearance of the characteristic ester carbonyl (C=O) stretch of the lactone ring in 3-Methyl-isochromen-1-one could be monitored with high temporal resolution.

NMR Spectroscopy: Would provide detailed structural information, allowing for the unambiguous identification and quantification of the starting material, intermediates, the final product, and any byproducts. nih.gov The chemical shifts of the methyl and vinyl protons in the product would be key identifiers.

The data collected would allow for the generation of concentration profiles for each species over time, providing deep insight into the reaction kinetics and helping to identify the rate-determining step.

Below is an illustrative table representing the type of data that could be generated from such a coupled in situ experiment for the synthesis of 3-Methyl-isochromen-1-one.

Table 1: Illustrative In Situ Spectroscopic Data for the Formation of 3-Methyl-isochromen-1-one

This table is a hypothetical representation of expected data from a coupled NMR-FTIR analysis and does not reflect actual experimental results.

| Reaction Time (min) | Reactant A (2-ethynylbenzoic acid) Concentration (mol/L) - via ¹H NMR | Product (3-Methyl-isochromen-1-one) Concentration (mol/L) - via ¹H NMR | Lactone C=O Peak Intensity (arbitrary units) - via FTIR |

| 0 | 1.00 | 0.00 | 0.0 |

| 10 | 0.85 | 0.15 | 14.8 |

| 20 | 0.68 | 0.32 | 31.5 |

| 30 | 0.50 | 0.50 | 49.2 |

| 60 | 0.22 | 0.78 | 77.1 |

| 90 | 0.08 | 0.92 | 90.8 |

| 120 | <0.01 | >0.99 | 98.5 |

By correlating the quantitative data from NMR with the functional group information from FTIR, a comprehensive model of the reaction pathway can be constructed. This approach enables researchers to identify potential reaction bottlenecks, detect unstable intermediates that would be missed by conventional analysis, and ultimately refine reaction conditions to improve yield and purity.

Computational Chemistry and Theoretical Studies on 3 Methyl Isochromen 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate the molecular properties of organic compounds by approximating the exchange-correlation energy. For 3-Methyl-isochromen-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its optimized geometry, electronic distribution, and reactivity. nih.govuctm.edu

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For 3-Methyl-isochromen-1-one, the HOMO is typically localized over the fused benzene (B151609) ring and the pyrone oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the conjugated system, particularly the α,β-unsaturated lactone moiety, which is susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for 3-Methyl-isochromen-1-one

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.45 |

| LUMO Energy (ELUMO) | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.47 |

Note: These values are representative and would be determined by specific DFT calculations.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.org While the fused ring system of 3-Methyl-isochromen-1-one is largely planar and rigid, the methyl group at the 3-position can rotate. DFT calculations can be used to determine the potential energy surface for this rotation and identify the most stable (lowest energy) conformation.

The stability of different conformers is influenced by factors like steric hindrance and torsional strain. libretexts.orglibretexts.org For 3-Methyl-isochromen-1-one, the primary conformational flexibility involves the orientation of the methyl group's hydrogen atoms relative to the isochromenone ring. The analysis would typically show that staggered conformations are energetically favored over eclipsed ones. libretexts.org In related heterocyclic systems, different ring conformations such as "sofa" or "half-chair" can also be analyzed for their relative stability. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Transitions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.orgnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the dynamic behavior and conformational flexibility of a molecule in various environments, such as in a solvent or interacting with a biological macromolecule. youtube.comarxiv.org

For 3-Methyl-isochromen-1-one, an MD simulation would reveal the dynamics of the methyl group rotation and subtle vibrations within the ring system. When interacting with a target protein, MD simulations can show how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex over time. This provides insights into the conformational transitions that are crucial for biological activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com QSAR models are built by correlating calculated molecular descriptors (physicochemical properties or structural features) with experimentally measured biological activity. nih.govjocpr.com

In a QSAR study involving 3-Methyl-isochromen-1-one and its derivatives, various descriptors would be calculated, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors would then be used to build a regression model (e.g., Multiple Linear Regression) that predicts the biological activity (e.g., inhibitory concentration, IC50) of new, unsynthesized isochromenone derivatives. nih.gov Such models are invaluable in drug discovery for prioritizing compounds for synthesis and testing. jocpr.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-Methyl-isochromen-1-one) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov The primary goals of docking are to predict the binding mode and estimate the binding affinity (often as a docking score or binding energy). biointerfaceresearch.com

In a typical docking study, 3-Methyl-isochromen-1-one would be docked into the active site of a target protein implicated in a disease. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For example, the carbonyl oxygen of the lactone ring could act as a hydrogen bond acceptor, while the benzene ring could engage in π-π stacking with aromatic residues like Phenylalanine or Tyrosine. These studies are crucial for understanding the mechanism of action and for structure-based drug design. alliedacademies.org

Table 2: Example Molecular Docking Results for 3-Methyl-isochromen-1-one with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.2 | - |

| Hydrogen Bonds | 1 | SER138 |

| Hydrophobic Interactions | 5 | LEU179, VAL200 |

| π-π Stacking | 1 | PHE276 |

Note: Data are illustrative and depend on the specific protein target.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can also be used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are commonly used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. elixirpublishers.com

For 3-Methyl-isochromen-1-one, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These predicted values are then compared with experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved with modern computational methods and can be invaluable for distinguishing between isomers or identifying specific protons and carbons in a complex molecule. libretexts.orgnih.gov Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra.

Structure Activity Relationship Sar Studies of 3 Methyl Isochromen 1 One Derivatives

Influence of Substituents on Molecular Interactions (e.g., at C-3, C-6, C-8 positions)

The nature and position of substituents on the isochromen-1-one ring system are critical determinants of molecular interactions and subsequent biological activity. Research on related scaffolds like 3-phenyl-1H-isochromen-1-ones and flavanones provides valuable insights into these relationships. distantreader.orgnih.gov

At the C-3 Position: The C-3 position is a common site for modification. While the core compound of this article is 3-methyl-isochromen-1-one, studies on analogues with different C-3 substituents reveal important trends. For instance, replacing the methyl group with larger aromatic rings, such as in 3-phenyl-1H-isochromen-1-ones, has been explored for antioxidant and antiplatelet activities. distantreader.org The electronic properties of substituents on this phenyl ring are crucial. Electron-donating groups (e.g., -OH, -OCH₃) generally enhance antioxidant activity, whereas electron-withdrawing groups can modulate other biological effects. distantreader.org In a series of 3,4-disubstituted isocoumarins, the presence of an aroyl group with electron-releasing substituents at the C-3 position resulted in better antibacterial activity against S. aureus. nih.gov

At the C-6 and C-8 Positions: The benzene (B151609) ring of the isochromen-1-one scaffold offers multiple positions for substitution, with C-6 and C-8 being frequently investigated. Halogenation at these positions has been shown to significantly impact antioxidant properties in related flavanone (B1672756) systems. nih.gov Studies on 6,8-dihalogenated flavanones indicate that these derivatives exhibit better free radical scavenging activity than their 6-monohalogenated counterparts. nih.gov Specifically, the presence of a halogen at the C-8 position appears to stabilize a free radical intermediate at the C-3 position, enhancing antioxidant activity. nih.gov In a study of isoprenylated coumarins, substitution at the 6-position was identified as an important structural feature for enhancing preferential cytotoxicity against pancreatic cancer cell lines. biomedgrid.com

The following table summarizes the general influence of substituents on the activity of isochromen-1-one and related heterocyclic scaffolds.

| Position | Substituent Type | General Effect on Activity | Reference(s) |

| C-3 | Aromatic rings (e.g., Phenyl) | Can confer antioxidant, antiplatelet activity | distantreader.org |

| Electron-releasing groups on C-3 Phenyl | Enhances antioxidant activity | distantreader.org | |

| Aroyl groups with electron-releasing groups | Enhances antibacterial activity | nih.gov | |

| C-6 | Isoprenyl groups (in coumarins) | Enhances preferential cytotoxicity | biomedgrid.com |

| C-8 | Halogen | Enhances antioxidant properties | nih.gov |

| C-6 & C-8 | Dihalogenation | Superior antioxidant activity compared to mono-halogenation | nih.gov |

Stereochemical Aspects and Chiral Recognition in Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems like enzymes and receptors are themselves chiral. nih.gov For 3-methyl-isochromen-1-one, the C-3 carbon is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-methyl-isochromen-1-one and (S)-3-methyl-isochromen-1-one.

These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit significantly different interactions within a chiral biological environment. nih.gov One enantiomer may bind to a target receptor with high affinity, eliciting a desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, be inactive, or even cause undesirable side effects. shd-pub.org.rs This phenomenon, known as chiral recognition, is fundamental to drug action.

The differential activity of enantiomers necessitates their separation and individual biological evaluation. shd-pub.org.rsmdpi.com Techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are employed to separate enantiomers, allowing for the characterization of their distinct pharmacological and toxicological profiles. mdpi.commdpi.com Although specific studies detailing the chiral recognition of 3-methyl-isochromen-1-one enantiomers are not extensively reported, the principles of stereochemistry dictate that their interactions with chiral biological targets would be stereoselective. For example, in a study of mellein, a 3,4-dihydroisocoumarin, the naturally occurring (R)-(-)-enantiomer was identified as a specific inhibitor of the Wnt signaling pathway. This highlights the stereospecificity inherent in the biological activity of this class of compounds. The development of a single, more active enantiomer is a common strategy in drug development to improve the therapeutic index of a chiral drug. shd-pub.org.rs

Scaffold Modifications and Isosteric Replacements (Scaffold Hopping) for Novel Chemotypes

To explore new chemical space, improve drug-like properties, and circumvent existing patents, medicinal chemists often employ strategies like scaffold hopping and isosteric replacement. researchgate.net

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity by maintaining key pharmacophoric features. researchgate.netnih.gov This strategy can lead to the discovery of novel chemotypes with improved properties. For instance, in a notable example involving a related heterocyclic scaffold, scaffold hopping from a dihydroquinazolinone lead compound to a coumarin (B35378) core resulted in the discovery of a new class of potent and orally bioavailable BRD4 inhibitors. This demonstrates that the lactone-containing ring system, also present in isochromen-1-ones, can serve as a viable scaffold replacement for other heterocyclic cores to generate novel drug candidates.

Isosteric and Bioisosteric Replacements refer to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. This is a more conservative approach than scaffold hopping and is used to fine-tune a molecule's properties. For example, replacing an oxygen atom in the lactone ring of 3-methyl-isochromen-1-one with a sulfur atom to yield a thiolactone is a classic isosteric replacement. mdpi.com This modification can alter the molecule's polarity, metabolic stability, and hydrogen-bonding capacity. Similarly, functional groups on the scaffold can be replaced. A carboxylic acid group, for instance, could be replaced by a tetrazole ring, a common bioisostere, to improve metabolic stability and cell permeability. The strategic application of these replacements can address issues related to potency, selectivity, and pharmacokinetics.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of bioactive molecules, accelerating the drug design process by predicting the activity of novel compounds before their synthesis. Key computational methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models analyze the steric and electrostatic fields of molecules to identify structural features that are favorable or unfavorable for activity. For example, a 3D-QSAR study on a series of isoxazole (B147169) derivatives identified critical regions around the molecule where bulky, electropositive, or hydrophobic groups would enhance or diminish biological activity. Such models provide predictive power and guide the rational design of new, more potent analogues.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a biological target, such as an enzyme or receptor. Docking studies on isocoumarin (B1212949) analogues have been used to understand their mechanism of action. For instance, the docking of a series of 3,4-dihydroisocoumarin derivatives into the active site of kallikrein 5 (KLK5) revealed that the most active compound formed key hydrogen bonds with Ser190 and Gln192 residues, explaining its potent antiproliferative activity. These in silico analyses provide a structural basis for the observed biological data and help rationalize SAR findings. distantreader.org

The following table summarizes the findings from a computational study on isocoumarin derivatives, illustrating the utility of these methods.

| Compound Class | Computational Method | Key Findings | Reference |

| 3,4-Dihydroisocoumarins | Molecular Docking | The most active derivative formed H-bonds with Ser190 and Gln192 of KLK5. | |

| 3-Phenyl-1H-isochromen-1-ones | Molecular Docking | Validated wet lab results for antioxidant and antiplatelet activity. | distantreader.org |

| Isoxazole Derivatives | 3D-QSAR (CoMFA/CoMSIA) | Generated models with strong predictive ability for agonist activity. | |

| Pteridinone Derivatives | 3D-QSAR & Molecular Docking | Identified key active site residues (R136, R57, Y133) for PLK1 inhibition. |

Role of 3 Methyl Isochromen 1 One and Its Derivatives in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The unique structural features of 3-methyl-isochromen-1-one make it an effective building block in the assembly of more complex molecular architectures. nih.govrroij.comsemanticscholar.orgnih.govdiva-portal.org Organic chemists utilize such foundational molecules, often referred to as synthons or building blocks, as starting points for multi-step syntheses. The isochromenone core contains several reactive sites that can be selectively targeted for modification, allowing for the stepwise construction of intricate final products.

The lactone ring, the aromatic system, and the methyl group can all participate in or be modified by various organic reactions. This versatility allows chemists to introduce new functional groups and build additional ring systems, progressively increasing molecular complexity. Its role as a synthetic intermediate is crucial in strategies aimed at producing natural products and their analogues, where the isocoumarin (B1212949) motif is a recurring structural element.

Precursor for Other Heterocyclic Compounds (e.g., Isoquinolines, Isochromenes)

A significant application of 3-methyl-isochromen-1-one in organic synthesis is its use as a precursor for other classes of heterocyclic compounds. The transformation of the oxygen-containing heterocycle into other systems, particularly nitrogen-containing ones, is a key strategy. enamine.netresearchgate.net

Isoquinolines: One of the most common transformations is the conversion of isochromen-1-ones into isoquinolin-1(2H)-ones. This is typically achieved through a recyclization reaction where the lactone is treated with a primary amine (R-NH₂) or ammonia. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the nitrogen-containing isoquinolone ring. This method provides a direct and efficient route to a wide variety of substituted isoquinolones, which are important scaffolds in medicinal chemistry. enamine.netresearchgate.neteurjchem.comorganic-chemistry.org

Isochromenes: While 3-methyl-isochromen-1-one is already a derivative of isochromene, it can be used to synthesize other substituted isochromenes. This can involve, for example, the reduction of the lactone carbonyl group to an alcohol, followed by further chemical modifications. These reactions allow chemists to access a range of isochromene derivatives with different substitution patterns and oxidation states. researchgate.net

The following table summarizes the transformation of 3-methyl-isochromen-1-one into these key heterocyclic systems.

| Starting Material | Reagent | Product Class | Description |

| 3-Methyl-isochromen-1-one | Primary Amine (R-NH₂) | Isoquinolin-1(2H)-one | Recyclization of the lactone ring to incorporate a nitrogen atom, forming a new heterocyclic system. |

| 3-Methyl-isochromen-1-one | Reducing Agents | Substituted Isochromene | Reduction of the carbonyl group allows for entry into other isochromene derivatives. |

Derivatization Strategies for Advanced Functionalization

Derivatization refers to the process of chemically modifying a compound to produce a new compound with different properties. For 3-methyl-isochromen-1-one, derivatization strategies are employed to introduce new functional groups, which can tune its electronic properties, solubility, or reactivity for specific applications. nih.govnih.govcopernicus.orgresearchgate.net

Annulation (or annelation) is a process in which a new ring is fused onto an existing one. These reactions are fundamental in synthesis for building polycyclic systems. 3-Methyl-isochromen-1-one can serve as a substrate in annulation reactions to create more complex, multi-ring structures.

A prominent example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. youtube.commasterorganicchemistry.comwikipedia.orgresearchgate.net The enolate of 3-methyl-isochromen-1-one, formed by deprotonation of the carbon adjacent to the carbonyl group, can act as the nucleophile in the initial Michael addition to an α,β-unsaturated ketone. The resulting intermediate then undergoes an intramolecular aldol reaction to construct a new fused ring. This strategy is a powerful tool for accessing complex polycyclic frameworks that are present in many natural products, such as steroids. wikipedia.org

| Annulation Strategy | Key Steps | Resulting Structure |

| Robinson Annulation | 1. Michael Addition 2. Intramolecular Aldol Condensation | Fused six-membered ring containing an α,β-unsaturated ketone |

The lactone ring is a key functional group in 3-methyl-isochromen-1-one and is the site of several important transformations. wikipedia.org

Hydrolysis: Under basic (e.g., sodium hydroxide) or acidic conditions, the lactone can be hydrolyzed. This reaction opens the ring to form the corresponding 2-(2-carboxyvinyl)benzoic acid derivative. This transformation converts the cyclic ester into a molecule with both a carboxylic acid and a vinyl group, opening up new avenues for further functionalization.

Reduction: The carbonyl group of the lactone can be reduced using powerful reducing agents like lithium aluminium hydride (LiAlH₄). This reaction typically reduces the ester to a diol, opening the ring and resulting in a 2-(hydroxymethyl)phenyl-substituted alcohol. wikipedia.org

Aminolysis: As mentioned previously, reaction with amines (aminolysis) leads to the opening of the lactone ring and subsequent recyclization to form isoquinolinones. This is a specific and highly useful modification of the lactone functionality. enamine.net

These modifications are summarized in the table below.

| Reaction | Reagent(s) | Product |

| Hydrolysis | NaOH or H₃O⁺, heat | 2-(2-carboxyvinyl)benzoic acid derivative |

| Reduction | LiAlH₄ | 2-(hydroxymethyl)phenyl-substituted diol |

| Aminolysis | R-NH₂ | 2-Substituted-3-methylisoquinolin-1(2H)-one |

Applications in Advanced Materials (e.g., Photoactive Materials, Fluorescent Probes)

While the primary role of 3-methyl-isochromen-1-one has been in organic synthesis, its derivatives are also being explored for applications in materials science. The isocoumarin scaffold can be incorporated into larger molecular systems to create materials with specific optical or electronic properties.

Fluorescent Probes: The aromatic and conjugated system of the isocoumarin core makes it a candidate for a fluorophore (a fluorescent chemical compound). By strategically adding or modifying functional groups on the 3-methyl-isochromen-1-one skeleton, scientists can tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. rsc.org These tailored molecules can be designed to act as fluorescent probes, which can be used to detect specific analytes (e.g., metal ions, pH changes, or biological molecules) by a change in their fluorescent signal. The design often involves linking the isocoumarin fluorophore to a receptor unit that selectively interacts with the target analyte.

Photoactive Materials: Derivatives of 3-methyl-isochromen-1-one can be used as building blocks for larger photoactive systems. These could include organic dyes for solar cells or organic light-emitting diodes (OLEDs). The ability to modify the core structure through the derivatization strategies discussed above allows for the rational design of materials with desired light-absorbing or light-emitting properties.

The development in this area often focuses on creating extended π-conjugated systems by attaching other aromatic or electron-donating/withdrawing groups to the isochromenone backbone, thereby influencing the material's interaction with light.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-isochromen-1-one, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzopyran precursors. For example, analogous isochromenone derivatives are synthesized via acid-catalyzed cyclization or photochemical methods . To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95% by area normalization). Ensure reaction conditions (temperature, catalyst loading) are controlled to minimize side products .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 3-Methyl-isochromen-1-one?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the aromatic proton environment and carbonyl group (C=O at ~165–170 ppm in -NMR). IR spectroscopy verifies the lactone C=O stretch (~1740 cm) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves bond angles and packing structures. For example, the dihedral angle between the benzene ring and lactone moiety in isochromenones is critical for understanding reactivity .

Q. How should researchers safely handle 3-Methyl-isochromen-1-one in laboratory settings?

- Methodological Answer : Follow GHS-compliant protocols:

- PPE : Wear nitrile gloves (tested per EN 374) and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 3-Methyl-isochromen-1-one in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, the lactone oxygen in isochromenones often acts as a nucleophilic center .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for 3-Methyl-isochromen-1-one derivatives?

- Methodological Answer :

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem . Discrepancies in -NMR shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d).

- Reproducibility : Replicate assays under standardized conditions (e.g., fixed cell lines, IC protocols with positive/negative controls) .

Q. How can X-ray crystallography address challenges in structural elucidation of isochromenone polymorphs?

- Methodological Answer :

- Crystal Growth : Optimize solvent systems (e.g., slow evaporation of ethyl acetate/hexane mixtures) to obtain diffraction-quality crystals.

- Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). For disordered structures, apply constraints to occupancy factors .

Data Presentation Guidelines

Q. What are the best practices for reporting experimental data on 3-Methyl-isochromen-1-one in publications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.